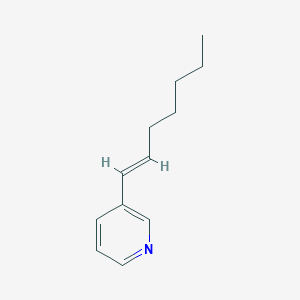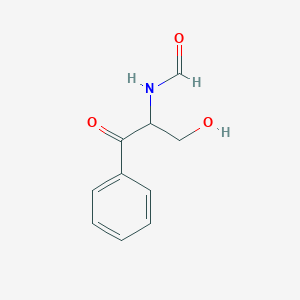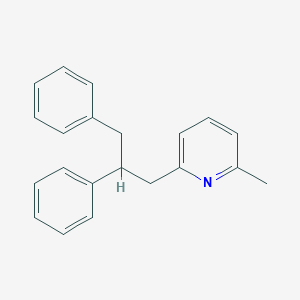![molecular formula C25H27NO4S B289887 7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one](/img/structure/B289887.png)
7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one is not fully understood. However, it has been found to interact with various molecular targets in the body, including:
1. DNA: This compound can intercalate with DNA, which can lead to the inhibition of DNA replication and cell division.
2. Proteins: It can also interact with various proteins in the body, including enzymes and receptors, which can lead to the inhibition of various cellular processes.
Biochemical and Physiological Effects
7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one has been found to have various biochemical and physiological effects, including:
1. Anticancer Properties: This compound has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells.
2. Neuroprotective Properties: It can help prevent the degeneration of neurons, making it a potential candidate for the treatment of neurological disorders.
3. Cardioprotective Properties: It can help prevent the damage to the heart caused by various cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one in lab experiments include:
1. Anticancer Properties: This compound can be used to study the inhibition of cancer cell growth and the mechanisms behind it.
2. Neuroprotective Properties: It can be used to study the prevention of neuronal degeneration and the potential treatment of neurological disorders.
3. Cardioprotective Properties: It can be used to study the prevention of heart damage caused by various cardiovascular diseases.
The limitations of using 7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one in lab experiments include:
1. Limited Availability: This compound is not readily available and can be difficult to synthesize.
2. Limited Knowledge: The mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of lab experiments.
Orientations Futures
There are several future directions for the study of 7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one, including:
1. Further Study of Anticancer Properties: More research is needed to fully understand the anticancer properties of this compound and its potential use in cancer treatment.
2. Investigation of Neuroprotective Properties: Further study is needed to determine the potential of this compound in the treatment of neurological disorders.
3. Study of Cardioprotective Properties: More research is needed to fully understand the cardioprotective properties of this compound and its potential use in the prevention and treatment of cardiovascular diseases.
4. Synthesis of Analogues: Synthesizing analogues of this compound can help to better understand its mechanism of action and potential applications in scientific research.
5. Clinical Trials: Clinical trials are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one involves several steps. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 7-methoxy-1-tetralone in the presence of a base such as potassium carbonate. This reaction results in the formation of 7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-1,2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridine. The second step involves the reaction of the product from the first step with sodium hydride and methyl iodide, resulting in the formation of 7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one.
Applications De Recherche Scientifique
7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. Some of the potential applications of this compound in scientific research include:
1. Cancer Research: 7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one has been found to have anticancer properties. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells.
2. Neurological Disorders: This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective properties and can help prevent the degeneration of neurons.
3. Cardiovascular Diseases: 7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one has been found to have cardioprotective properties. It can help prevent the damage to the heart caused by various cardiovascular diseases.
Propriétés
Formule moléculaire |
C25H27NO4S |
|---|---|
Poids moléculaire |
437.6 g/mol |
Nom IUPAC |
7-methoxy-11a-methyl-5-(4-methylphenyl)sulfonyl-2,3,3a,4,10,11-hexahydrocyclopenta[i]phenanthridin-1-one |
InChI |
InChI=1S/C25H27NO4S/c1-16-4-7-18(8-5-16)31(28,29)26-15-21-19(20-9-6-17(30-3)14-23(20)26)12-13-25(2)22(21)10-11-24(25)27/h4-9,14,22H,10-13,15H2,1-3H3 |
Clé InChI |
FJZWJWKNZPCVAV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(CCC4(C3CCC4=O)C)C5=C2C=C(C=C5)OC |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(CCC4(C3CCC4=O)C)C5=C2C=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



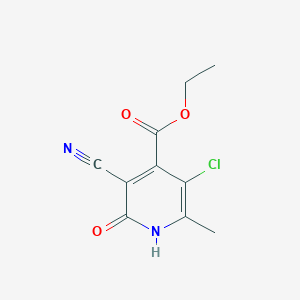
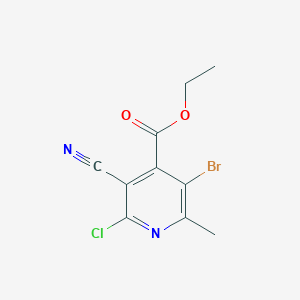
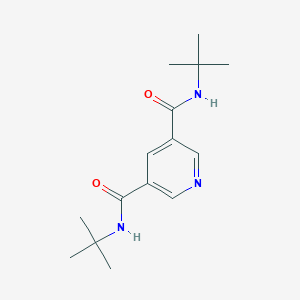
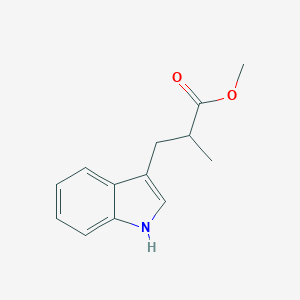
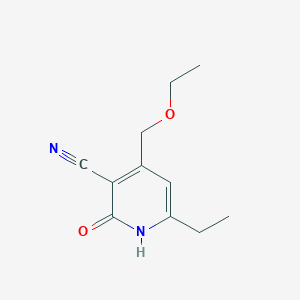
![14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid](/img/structure/B289813.png)
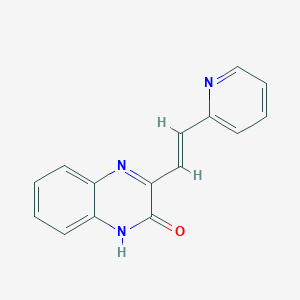
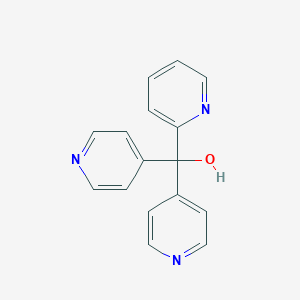
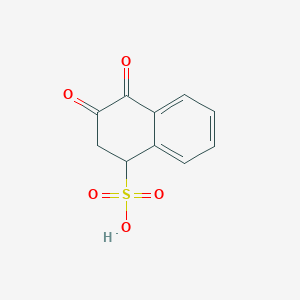
![7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline](/img/structure/B289821.png)
